3-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
3-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a quinoline core and a dithiolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dithioloquinoline derivatives.
Scientific Research Applications
3-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Uniqueness
Compared to similar compounds, 3-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exhibits unique structural features and reactivity. Its specific arrangement of functional groups and rings contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N2S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4,4,6,8-tetramethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2S2/c1-12-7-6-8-15(10-12)22-20-17-16-11-13(2)9-14(3)18(16)23-21(4,5)19(17)24-25-20/h6-11,23H,1-5H3 |
InChI Key |
DUWLSBCNXINDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=C(C(NC4=C(C=C(C=C34)C)C)(C)C)SS2 |
Origin of Product |
United States |
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